[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine
Description
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine is an aliphatic-aromatic amine featuring a 2-fluorophenylmethyl group attached to a propylamine chain with a methylsulfanyl (SCH₃) substituent.
Properties
Molecular Formula |
C11H16FNS |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C11H16FNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
HRAAXLZAOKQDBA-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCNCC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthesis Steps
Starting Materials : The synthesis often begins with commercially available 2-fluorobenzyl chloride and 3-(methylsulfanyl)propylamine.
Alkylation Reaction : The first step involves an alkylation reaction where 2-fluorobenzyl chloride reacts with 3-(methylsulfanyl)propylamine to form the desired compound. This reaction typically requires a base such as sodium carbonate or triethylamine to facilitate the nucleophilic substitution.
Purification : After the reaction, the product is purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product purity and formation.
Research Findings and Applications
While specific research on [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine may be limited, compounds with similar functional groups have shown potential in various scientific fields. These include pharmacology, where modifications to the aromatic ring can significantly influence potency and selectivity. Additionally, the presence of fluorine and sulfur-containing groups can affect the compound's biological activity and interactions with molecular targets.
Data Tables
Compound Information
| Property | Value |
|---|---|
| Molecular Formula | C11H16FNS |
| Molecular Weight | 213.32 g/mol |
| IUPAC Name | N-[(2-fluorophenyl)methyl]-3-methylsulfanylpropan-1-amine |
| Standard InChI | InChI=1S/C11H16FNS/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 |
| Standard InChIKey | HRAAXLZAOKQDBA-UHFFFAOYSA-N |
| Canonical SMILES | CSCCCNCC1=CC=CC=C1F |
Synthesis Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| Alkylation | 2-Fluorobenzyl chloride, 3-(methylsulfanyl)propylamine, Sodium carbonate | Room temperature, Ethanol or dichloromethane | [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine |
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (S-Me) group in [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine is chemically reactive and undergoes oxidation under specific conditions. This functional group can be oxidized to form sulfoxides (S(O)-Me) or sulfones (S(O)₂-Me), depending on the oxidizing agent and reaction conditions.
| Reaction Type | Product | Key Features |
|---|---|---|
| Oxidation | Sulfoxide/Sulfone | - Methylsulfanyl group oxidizes to sulfoxide or sulfone - Controlled by oxidant strength and solvent |
Mechanism :
The oxidation proceeds via a stepwise mechanism, where the sulfur atom in the thioether group becomes progressively oxidized. Common oxidants include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or other peroxide-based reagents.
Implications :
-
Sulfoxidation : Forms a stereogenic center at sulfur, introducing potential stereochemical complexity.
-
Sulfonation : Generates a fully oxidized sulfone group, which is chemically inert and often used to modulate electronic effects in aromatic systems.
Catalytic Amidation Dynamics
In studies using triarylsilanols as catalysts for direct amidation, tertiary amines like this compound exhibit:
-
Modest catalytic activity : Limited acceleration over background reactions due to steric hindrance and product inhibition .
-
Catalyst decomposition : Prolonged reaction times or high amine concentrations can lead to catalyst deactivation via condensation pathways (e.g., formation of hexa(4-bromophenyl)disiloxane) .
Key Observations :
-
Electron-withdrawing substituents : Enhance catalytic activity by stabilizing negative charge buildup in transition states .
-
Product inhibition : Tertiary amides formed from secondary amines strongly inhibit further reaction progress .
Electrophilic Aromatic Substitution
Potential Reactions :
-
Nitration
-
Halogenation
-
Alkylation/Friedel-Crafts acylation
Amine-Centered Reactions
As a tertiary amine, the compound may engage in:
-
Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.
-
Alkylation : Potential for C-H activation or alkylation at the amine nitrogen.
-
Nucleophilic substitution : Participation in SN1/SN2 mechanisms if activated by leaving groups.
Fluorine Substituent Effects
-
Electronic effects : Fluorine’s electronegativity deactivates the aromatic ring, reducing nucleophilicity and directing EAS reactions .
-
Steric effects : Bulky substituents adjacent to the amine nitrogen may hinder nucleophilic attack or catalyst binding .
Methylsulfanyl Group Contributions
-
Oxidation susceptibility : As noted earlier, this group is prone to oxidation, which can alter the compound’s reactivity profile.
-
Solvation effects : The sulfur atom may enhance solubility in polar aprotic solvents, influencing reaction kinetics.
Experimental Considerations
-
Reaction monitoring : Techniques like HPLC or TLC are typically employed to track product formation and purity.
-
Catalyst selection : For amidation, electron-deficient catalysts (e.g., triarylsilanols with electron-withdrawing substituents) may improve reaction efficiency .
-
Oxidation control : Mild oxidants (e.g., H₂O₂) or stronger agents (e.g., m-CPBA) can be used to selectively form sulfoxides or sulfones.
Research Gaps
-
Detailed mechanistic studies : Specific pathways for this compound’s participation in amidation or EAS reactions require further investigation.
-
Biological implications : While the compound’s potential as an antiviral agent is hinted at, direct experimental data are lacking.
-
Catalytic optimization : Strategies to mitigate catalyst decomposition during amidation of tertiary amines remain underexplored .
Scientific Research Applications
[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the methylsulfanylpropylamine group can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Amines
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine (CAS 1039916-93-2)
- Structure : Contains dual fluorophenyl groups (3- and 4-fluoro) and a propylamine chain.
- Key Differences : The additional fluorophenyl group increases molecular weight and lipophilicity compared to the target compound. Dual fluorine atoms may enhance π-π stacking but reduce solubility in polar solvents .
- Applications : Often explored in medicinal chemistry for CNS-targeting molecules due to fluorine's blood-brain barrier permeability.
[(2,6-Difluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
- Structure : Difluorophenyl group with an imidazole-substituted propylamine.
- Key Differences: The imidazole ring introduces hydrogen-bonding capability, which the target compound lacks.
Heterocyclic and Bulky Substituents
{3-[3-(3-Fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine (CAS 1232136-36-5)
- Structure : Fluorophenyl group linked to a pyrazole-containing propylamine.
- Key Differences : The pyrazole heterocycle increases rigidity and may enhance binding to enzymes or receptors. Compared to the target compound’s thioether, pyrazole offers hydrogen-bonding sites, affecting solubility and bioavailability .
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine (C₁₉H₂₀N₂)
- Structure: Incorporates a quinoline moiety, a bulky aromatic heterocycle.
- Key Differences: Quinoline significantly increases lipophilicity and molecular weight (MW 276.38 vs. ~215 for the target compound). This bulky group may limit membrane permeability but enhance intercalation with biological macromolecules .
Amines with Sulfur-Containing Groups
Methyl[3-(methylsulfanyl)propyl]amine (CAS 70961-63-6)
- Structure : Simplest analog with a methylsulfanyl group but lacks the fluorophenyl substituent.
- Lower molecular weight (119.23 g/mol) may improve volatility but decrease target specificity .
3-((2-Fluorobenzyl)thio)-5-propyl-4H-1,2,4-triazol-4-amine
- Structure : Combines a fluorobenzylthio group with a triazole ring.
- Key Differences : The triazole ring introduces additional nitrogen atoms, enabling hydrogen bonding and metal coordination. The thioether here is part of a larger heterocyclic system, differing from the target compound’s aliphatic thioether .
Electron-Donating vs. Electron-Withdrawing Groups
[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride
- Structure: Dimethoxyphenyl (electron-donating) and dimethylamino groups.
- Key Differences: Methoxy groups increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine in the target compound. The dimethylamino group enhances basicity compared to the methylsulfanyl group, affecting protonation states in physiological environments .
b. 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37)
- Structure : Nitro-triazole and trifluoromethylphenyl groups.
- The trifluoromethyl group enhances lipophilicity more than a single fluorine atom .
Physical Properties
- Molecular Weight: The target compound (estimated MW ~215 g/mol) is lighter than quinoline-containing analogs (e.g., MW 276.38) but heavier than simpler amines like Methyl[3-(methylsulfanyl)propyl]amine (MW 119.23).
- Solubility : The thioether and fluorine balance moderate polarity. Compounds with heterocycles (e.g., pyrazole, triazole) may exhibit lower aqueous solubility due to increased rigidity .
Chemical Reactivity
- Thioether Oxidation : The methylsulfanyl group may oxidize to sulfoxide or sulfone metabolites, unlike ethers or amines. This could influence metabolic pathways and toxicity profiles .
- Fluorine Effects : The 2-fluorophenyl group’s electron-withdrawing nature may stabilize adjacent positive charges, affecting interactions with biological targets .
Biological Activity
The compound [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine is a novel organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be represented as follows:
- Molecular Formula : C12H16FNS
- Molecular Weight : 229.33 g/mol
The presence of the fluorophenyl group is significant, as fluorine substitution often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives containing the fluorophenyl and methylsulfanyl moieties. For instance, compounds similar to [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Case Study : A derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays.
- Research Findings : In a study evaluating a series of similar compounds, one derivative demonstrated IC50 values ranging from 0.29 to 0.90 µM against human cancer cell lines such as HepG2 (liver cancer) and Caco-2 (colon cancer) . The mechanism was attributed to the inhibition of topoisomerase II activity, which is crucial for DNA replication and repair.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits.
- Mechanism : The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems, particularly through interactions with serotonin receptors .
The biological activity of [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors can lead to altered signaling pathways that promote neuroprotection or antiproliferative effects.
- Oxidative Stress Reduction : Some derivatives have shown antioxidant properties, reducing oxidative stress in cellular models .
Table 1: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic routes for [(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine?
Methodological Answer:
The compound can be synthesized via alkylation of a primary amine precursor. A two-step approach is common:
Nucleophilic substitution : React 3-(methylsulfanyl)propylamine with 2-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to form the tertiary amine.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Alternative routes may involve reductive amination of 2-fluorobenzaldehyde with 3-(methylsulfanyl)propylamine, followed by NaBH₄ reduction . Confirmation of intermediates via TLC and LC-MS is critical to avoid side products like dialkylated amines .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Key analytical techniques include:
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the 2-fluorophenyl group shows deshielded aromatic protons (~6.8–7.3 ppm), while the methylsulfanyl group (S-CH₃) appears as a singlet near 2.1 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Match experimental and calculated [M+H]⁺ values (e.g., 242.1085 for C₁₁H₁₅FNS⁺) to confirm molecular formula .
- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.
Note : Always cross-validate with melting point analysis (if crystalline) and HPLC purity checks (>95%) .
Advanced: How can rotational isomerism in the propyl chain lead to discrepancies in NMR data, and how can this be resolved?
Methodological Answer:
The methylsulfanyl-propyl moiety may exhibit restricted rotation, causing signal splitting in NMR. To address this:
- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks into singlets, confirming dynamic equilibrium .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict energy barriers for rotation and correlate with observed splitting patterns .
If unresolved, consider alternative solvents (e.g., DMSO-d₆) to reduce conformational flexibility .
Advanced: What is the role of the methylsulfanyl group in modulating the compound’s reactivity and stability?
Methodological Answer:
The methylsulfanyl (S-CH₃) group:
- Electron Donation : Enhances nucleophilicity of the adjacent amine, facilitating protonation or coordination with metal ions (relevant for catalytic studies) .
- Oxidation Sensitivity : Susceptible to oxidation (e.g., H₂O₂) to form sulfoxide/sulfone derivatives. Monitor via TLC or LC-MS during storage; use antioxidant stabilizers (e.g., BHT) in long-term experiments .
Experimental Tip : For stability studies, store the compound under inert gas (N₂/Ar) at –20°C .
Basic: What are the solubility properties of this compound, and how do they impact experimental design?
Methodological Answer:
- High Solubility : In polar aprotic solvents (e.g., DMSO, DMF) due to the tertiary amine and aromatic fluorination.
- Low Solubility : In water; use sonication or co-solvents (e.g., 10% EtOH in H₂O) for biological assays.
Protocol : Pre-dissolve in DMSO (10 mM stock) and dilute in buffer for in vitro studies. Confirm absence of precipitation via dynamic light scattering (DLS) .
Advanced: How can researchers investigate potential biological interactions of this compound using computational tools?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., amine receptors). Focus on the fluorophenyl group’s π-π stacking and the amine’s hydrogen-bonding capacity .
- Pharmacophore Modeling : Identify critical features (e.g., aromatic ring, sulfur atom) using Schrödinger’s Phase. Validate with SAR studies on analogs .
Note : Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays for empirical validation .
Advanced: How should researchers address contradictions in bioactivity data across different assay platforms?
Methodological Answer:
Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorogenic substrates) and cell-based assays (e.g., viability assays) to rule out platform-specific artifacts .
Metabolite Screening : Use LC-MS/MS to check for in situ degradation or metabolic activation (e.g., sulfoxide formation) that may alter activity .
Positive/Negative Controls : Include structurally similar compounds (e.g., non-fluorinated analogs) to isolate the role of the 2-fluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
